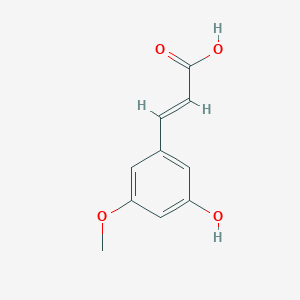

5-Hydroxy-3-methoxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCHIRIDPAYAQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-33-7 | |

| Record name | 3-Hydroxy-5-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006997337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-5-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7RDP8NGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis protocol for 5-hydroxy-3-methoxycinnamic acid

[1]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Hydroxy-5-methoxycinnamic acid (C₁₀H₁₀O₄) Molecular Weight: 194.19 g/mol Core Application: Pharmacological metabolite standards, antioxidant research, and structure-activity relationship (SAR) studies for phenylpropanoids.

Retrosynthetic Logic

The most robust and scalable route to cinnamic acid derivatives is the Knoevenagel Condensation (modified Doebner reaction). This approach utilizes a benzaldehyde precursor and malonic acid, driven by a base catalyst to effect condensation and subsequent decarboxylation.

Disconnection:

-

Bond Formed: C(α)-C(β) double bond.

-

Synthons: 3-Hydroxy-5-methoxybenzaldehyde (Electrophile) + Malonic Acid (Nucleophile).

Workflow Visualization

Caption: Retrosynthetic disconnection showing the assembly of the cinnamic acid scaffold via Knoevenagel condensation.

Part 2: Critical Reagents & Preparation

Starting Material Sourcing

The key precursor is 3-hydroxy-5-methoxybenzaldehyde .[1][2]

-

Commercial Status: Available but often expensive or custom-synthesized.

-

In-House Preparation (If required):

-

Starting Material: 3,5-Dihydroxybenzoic acid.[3]

-

Route: Esterification (MeOH/H₂SO₄)

Selective Monomethylation (DMS/K₂CO₃, 1 eq) -

Alternative: Selective demethylation of 3,5-dimethoxybenzaldehyde using MgI₂-etherate (high selectivity for meta-positions is lower than ortho, making the monomethylation route preferred).

-

Reagent List

| Reagent | Role | Purity/Grade | Safety Note |

| 3-Hydroxy-5-methoxybenzaldehyde | Substrate | >97% | Irritant; store under N₂. |

| Malonic Acid | C2 Synthon | Reagent Grade | Hygroscopic; dry before use. |

| Pyridine | Solvent/Base | Anhydrous | Toxic/Flammable ; use in fume hood. |

| Piperidine | Catalyst | Reagent Grade | Toxic ; handle with care. |

| Aniline | Co-catalyst (Optional) | Reagent Grade | Toxic; enhances yield in some protocols. |

| Hydrochloric Acid (1M) | Quenching | Standard | Corrosive. |

| Ethanol/Water | Recrystallization | HPLC Grade | Flammable. |

Part 3: Step-by-Step Synthesis Protocol

Phase 1: The Knoevenagel Condensation

This reaction couples the aldehyde with malonic acid. The use of pyridine as both solvent and base, with piperidine as a catalyst, promotes the formation of the enolate and the subsequent dehydration.

Experimental Setup:

-

Vessel: 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl₂).

-

Temperature Control: Oil bath set to 85–100°C.

-

Atmosphere: Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the phenol, though the reaction is robust.

Procedure:

-

Charging: To the RBF, add:

-

10.0 mmol (1.52 g) of 3-hydroxy-5-methoxybenzaldehyde .

-

12.0 mmol (1.25 g) of Malonic acid (1.2 equivalents).

-

-

Solvent Addition: Add 5.0 mL of Pyridine . Stir until the solids are mostly dissolved.

-

Catalysis: Add 0.2 mL of Piperidine (approx. 5 drops).

-

Mechanistic Insight: Piperidine forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the aldehyde itself, accelerating the attack by the malonate enolate.

-

-

Reaction: Heat the mixture to 85°C for 1 hour, then increase to 100°C for 2–3 hours.

-

Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is proceeding.

-

Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 1:1). The aldehyde spot should disappear, and a lower Rf spot (acid) should appear (often streaks on silica).

-

-

Completion: Once gas evolution ceases and TLC confirms consumption of aldehyde, cool the reaction mixture to room temperature.

Phase 2: Isolation and Workup[5]

-

Quenching: Pour the cooled reaction mixture slowly into a beaker containing 50 mL of ice-cold 2M HCl with vigorous stirring.

-

Purpose: This neutralizes the pyridine and piperidine, converting them into water-soluble salts, and protonates the cinnamate salt to precipitate the free acid.

-

-

Precipitation: A solid precipitate (crude product) should form immediately. Stir for 30 minutes at 0°C to ensure complete precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the filter cake with:

-

3 x 10 mL cold water (to remove pyridinium salts).

-

1 x 5 mL cold 0.1M HCl.

-

-

Drying: Air dry the crude solid on the filter for 1 hour.

Phase 3: Purification

Recrystallization is usually sufficient for >98% purity.

-

Solvent System: Ethanol/Water (approx. 1:3 ratio).

-

Procedure:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol.

-

Add hot water dropwise until persistent turbidity is observed.

-

Add a few drops of ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

-

Final Isolation: Filter the crystals, wash with cold water, and dry in a vacuum oven at 50°C for 6 hours.

Part 4: Characterization & Validation

Expected Yield: 75–85% Appearance: Off-white to pale yellow needles. Melting Point: 168–170°C (Lit. varies based on crystal form, check vs. standard).

Spectroscopic Data (Simulated for Validation)

| Technique | Signal/Parameter | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3 (br s, 1H) | -COOH |

| δ 9.6 (s, 1H) | -OH (Phenolic) | |

| δ 7.50 (d, J=16.0 Hz, 1H) | H-7 (Vinylic, trans) | |

| δ 6.65 (s, 1H) | H-2 (Aromatic) | |

| δ 6.58 (s, 1H) | H-6 (Aromatic) | |

| δ 6.40 (d, J=16.0 Hz, 1H) | H-8 (Vinylic, trans) | |

| δ 6.35 (s, 1H) | H-4 (Aromatic) | |

| δ 3.75 (s, 3H) | -OCH₃ | |

| MS (ESI-) | m/z 193 [M-H]⁻ | Molecular Ion |

Mechanistic Pathway Visualization:

Caption: Mechanistic flow of the Knoevenagel-Doebner condensation.

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Oiling Out:

-

Cause: Incomplete decarboxylation or presence of water preventing crystallization.

-

Fix: Ensure the reaction is heated to at least 100°C for the final hour. If oil forms during acidification, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate before recrystallizing.

-

-

Impurity (Dimerization):

-

Cause: Radical coupling if exposed to air/light excessively.

-

Fix: Perform reaction under Argon and store product in amber vials.

-

-

Incomplete Reaction:

-

Cause: Old/Wet Pyridine.

-

Fix: Distill pyridine over KOH or use fresh anhydrous pyridine.

-

Variant Note: 5-Hydroxyferulic Acid

If the target is 5-hydroxyferulic acid (3-methoxy-4,5-dihydroxycinnamic acid), the starting material must be 5-hydroxyvanillin . The protocol remains identical, but the workup requires careful pH control (pH 3-4) as the catechol moiety is sensitive to oxidation at high pH.

References

-

Knoevenagel Condensation Mechanism & Applications. Title: The Knoevenagel reaction in its first century. Source:Chemical Reviews, 1996. URL:[Link]

-

Synthesis of Hydroxycinnamic Acids. Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Source:Frontiers in Chemistry, 2018. URL:[Link]

-

Metabolic Context of 3-Hydroxy-5-methoxycinnamic Acid. Title: Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Source:Oxidative Medicine and Cellular Longevity, 2016. URL:[Link]

The Isolation and Characterization of 5-Hydroxyferulic Acid: A Technical Guide to Natural Sourcing, Biosynthesis, and Chromatographic Purification

Executive Summary

5-Hydroxyferulic acid (5-HFA), chemically designated as (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a highly bioactive hydroxycinnamic acid derivative[1]. As a specialized secondary metabolite, it plays a pivotal role in the plant phenylpropanoid pathway, acting as a critical intermediate in the biosynthesis of syringyl (S) lignin monomers[2]. For researchers and drug development professionals, isolating 5-HFA with high purity is essential for downstream applications ranging from biomaterial engineering to the evaluation of its potent antioxidant and anti-inflammatory properties.

This whitepaper provides an authoritative, self-validating framework for the extraction, chromatographic isolation, and analytical quantification of 5-hydroxyferulic acid from natural matrices, grounded in modern mechanistic enzymology and advanced analytical chemistry.

Biosynthetic Pathway and Enzymatic Kinetics

To effectively isolate a target metabolite, one must first understand its endogenous production. 5-HFA is synthesized via the phenylpropanoid cascade, a central metabolic pathway responsible for generating a vast array of phenolic compounds.

Historically, the pathway was modeled as a linear progression where ferulic acid is hydroxylated to 5-HFA by the enzyme ferulate 5-hydroxylase (F5H, CYP84) , which is subsequently methylated to sinapic acid by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) [3].

However, modern kinetic profiling has refined this understanding. Recombinant studies have demonstrated that while F5H does catalyze the formation of 5-HFA from ferulic acid, the enzyme actually exhibits a substrate affinity (

Caption: Biosynthetic pathway of 5-hydroxyferulic acid via the phenylpropanoid cascade.

Natural Sources and Occurrence

5-HFA is predominantly found esterified within the cell walls of specific monocots, playing a structural role in cross-linking hemicelluloses and lignin[1]. The following table summarizes the natural occurrence and localization of 5-HFA across various botanical sources, providing a quantitative framework for selecting raw biomass for extraction[1],[2].

| Botanical Source | Common Name | Tissue / Localization | Significance / Role |

| Zea mays | Maize | Cell Walls | Esterified structural component |

| Hordeum vulgare | Barley | Cell Walls | Cross-linking of hemicelluloses |

| Phyllostachys edulis | Bamboo | Whole Plant | High-abundance natural reservoir |

| Brassica rapa | Napa Cabbage | Leaves / Edible Portions | Dietary biomarker |

| Castanea mollissima | Chinese Chestnut | Nut Tissues | Antioxidant secondary metabolite |

Extraction and Isolation Strategies

The Causality of Solvent Selection

5-HFA is a polar molecule featuring a carboxylic acid moiety with a

Protocol 1: Self-Validating Extraction Workflow

-

Lyophilization and Milling: Freeze-dry the raw plant biomass (e.g., Zea mays stalks) to halt enzymatic degradation. Mill the tissue to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration.

-

Internal Standard Spiking (Validation Step): Spike the dry biomass with a known concentration of an isotopically labeled standard (e.g.,

-coumaric acid-d6). This creates a self-validating system, allowing you to calculate absolute extraction recovery rates and account for matrix effects later in the MS analysis[6]. -

Acidified Solvent Extraction: Add an extraction solvent of 80:20 Methanol:Water (v/v), acidified with 0.1% Formic Acid, at a 1:10 solid-to-liquid ratio.

-

Ultrasonication: Sonicate the mixture at 4°C for 30 minutes. Causality: Acoustic cavitation disrupts the rigid plant cell walls without inducing the thermal degradation that typically plagues heat-sensitive phenolic compounds.

-

Phase Separation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at < 35°C to yield the crude phenolic extract.

Caption: Step-by-step extraction and chromatographic isolation workflow for 5-HFA.

Chromatographic Purification and Analytical Quantification

To achieve >98% purity for drug development or enzymatic assays, the crude extract must be subjected to Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[7].

Protocol 2: LC-MS/MS Analytical Method

-

Sample Reconstitution & Clean-up: Dissolve the crude extract in the initial mobile phase (5% Acetonitrile in Water with 0.1% Formic Acid). Pass the sample through a Solid Phase Extraction (SPE) C18 cartridge to remove highly non-polar lipids and chlorophyll, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Column Equilibration: Utilize a Reverse-Phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size). Maintain the column oven at 40°C. Causality: Elevated column temperature reduces the viscosity of the mobile phase, significantly improving mass transfer kinetics and sharpening peak resolution[7].

-

Gradient Elution:

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Causality: Formic acid acts as a volatile ion-pairing agent. It suppresses the ionization of the residual silanol groups on the stationary phase, thereby eliminating the peak tailing commonly observed with acidic phenolic compounds.

-

-

Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. 5-HFA (Molecular Weight: 210.18 g/mol ) readily loses a proton to form the

precursor ion at m/z 209[2]. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 209 → 194, corresponding to the loss of a methyl group) to guarantee absolute structural confirmation and accurate quantification.

References

-

Grokipedia. "5-Hydroxyferulic acid". Vertex AI Grounding Source. 1

-

National Center for Biotechnology Information (PubChem). "5-Hydroxyferulic acid | C10H10O5 | CID 446834". PubChem Database. 2

-

Humphreys, J. M., et al. "New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase...". Proceedings of the National Academy of Sciences (PNAS). 4

-

Zubieta, C., et al. "Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights". The Plant Cell / PMC. 3

-

Zubieta, C., et al. "Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase". Oxford Academic. 5

-

Liu, Y., et al. "Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry". Analytical Chemistry, ACS Publications. 7

-

Kostić, A.Ž., et al. "Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species". MDPI. 6

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 5-Hydroxyferulic acid | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Biosynthesis and Metabolic Engineering of 5-Hydroxyferulic Acid

Executive Summary & Chemical Identity

5-Hydroxy-3-methoxycinnamic acid , universally recognized in plant biochemistry as 5-Hydroxyferulic Acid (5-OH-FA) , is a critical, transient intermediate in the phenylpropanoid pathway. It serves as the "gatekeeper" metabolite diverting flux from Guaiacyl (G) lignin precursors toward Syringyl (S) lignin biosynthesis.

While often depicted in simplified textbooks as a direct precursor to sinapic acid, advanced metabolic flux analysis reveals that 5-OH-FA exists within a metabolic grid . In this grid, hydroxylation and methylation occur not only at the level of free acids but, more efficiently, at the level of aldehydes and alcohols.[1]

Chemical Structure & Nomenclature

-

IUPAC Name: (E)-3-(4,5-dihydroxy-3-methoxyphenyl)prop-2-enoic acid

-

Role: Precursor to Sinapic acid, Sinapoyl malate, and Syringyl lignin.[5][6]

The Biosynthetic Pathway: The Metabolic Grid

The biosynthesis of 5-OH-FA does not follow a linear "assembly line" but rather a grid-like network where enzymes act on substrates with varying oxidation states (acid, aldehyde, alcohol).

The Canonical vs. The Revised Pathway

Classically, the pathway was thought to proceed: Ferulic Acid → 5-Hydroxyferulic Acid → Sinapic Acid

However, kinetic data (see Section 4) demonstrates that the key enzyme, Ferulate 5-Hydroxylase (F5H) , exhibits significantly lower

Key Enzymatic Steps

-

Ferulate 5-Hydroxylase (F5H / CYP84A1):

-

Type: Cytochrome P450 monooxygenase (heme-thiolate protein).

-

Localization: Endoplasmic Reticulum (ER) membrane.[8]

-

Mechanism: Catalyzes the regiospecific hydroxylation at the C5 position of the guaiacyl ring. Requires NADPH and Cytochrome P450 Reductase (CPR) for electron transfer.

-

Reaction:

-

-

Caffeic Acid O-Methyltransferase (COMT):

-

Type: S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

-

Mechanism: Methylates the newly formed 5-hydroxyl group to create the syringyl (3,5-dimethoxy) pattern.

-

Pathway Visualization (Graphviz)

Figure 1: The Phenylpropanoid Metabolic Grid. Red arrows indicate the F5H-mediated hydroxylation steps. Thicker arrows denote the kinetically preferred flux in lignifying tissues (via aldehydes/alcohols).

Enzymology & Kinetic Causality

Understanding the kinetic behavior of F5H is essential for researchers attempting to manipulate this pathway. The "bottleneck" is rarely the amount of enzyme, but the availability of the preferred substrate.

Kinetic Parameters of F5H

The following table summarizes kinetic data from Arabidopsis thaliana (AtF5H) expressed in yeast microsomes. Note the drastic difference in catalytic efficiency (

| Substrate | Km (µM) | Vmax (pkat/mg) | Vmax/Km (Efficiency) | Biological Implication |

| Ferulic Acid | > 1000 | ~15 | < 0.02 | Minor Pathway: Inefficient conversion in vivo. |

| Coniferaldehyde | 1.0 | 250 | 250 | Major Pathway: Primary route to S-lignin. |

| Coniferyl Alcohol | 3.0 | 180 | 60 | Secondary Pathway: Significant flux. |

Expert Insight: If your goal is to accumulate 5-hydroxyferulic acid specifically, you must block the downstream methyltransferase (COMT) and potentially upregulate F5H. However, because F5H prefers coniferaldehyde, you may instead accumulate 5-hydroxyconiferaldehyde unless you also inhibit the reductases (CCR/CAD).

Experimental Protocols

Protocol A: Microsomal Isolation & F5H Activity Assay

Since F5H is a membrane-bound P450, it cannot be assayed in soluble protein extracts. You must isolate microsomes.

Reagents:

-

Extraction Buffer: 50 mM Potassium Phosphate (pH 7.5), 0.4 M Sucrose, 1 mM PMSF, 1 mM DTT.

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Cofactor: 10 mM NADPH (freshly prepared).

-

Substrate: 1 mM Ferulic acid (dissolved in EtOH).

Workflow:

-

Homogenization: Grind 5g of plant stem tissue in liquid nitrogen. Resuspend in 15 mL Extraction Buffer.

-

Clarification: Centrifuge at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.

-

Microsome Pelleting: Ultracentrifuge the supernatant at 100,000 x g for 60 min at 4°C.

-

Resuspension: Gently resuspend the pellet (microsomes) in 500 µL Assay Buffer with 20% glycerol.

-

Reaction Setup:

-

Mix 90 µL Microsomes + 5 µL Substrate (Ferulic Acid).

-

Incubate 5 min at 30°C.

-

Initiate with 5 µL NADPH (1 mM final).

-

-

Termination: Stop reaction after 30 min with 100 µL Acetic Acid/Acetonitrile (1:1).

-

Analysis: Centrifuge and inject supernatant into HPLC/LC-MS.

Protocol B: LC-MS/MS Quantification of 5-OH-FA

5-Hydroxyferulic acid is unstable and prone to oxidation. Rapid extraction and protection from light are mandatory.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 12 min.

-

Detection: ESI-MS in Negative Mode (MRM).

MRM Transitions (Negative Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|

| 5-OH-Ferulic Acid | 211.0 | 167.0 (

Metabolic Engineering Strategies

To modulate 5-OH-FA levels for pharmaceutical isolation or lignin modification:

-

To Accumulate 5-OH-FA:

-

Strategy: RNAi silencing of COMT combined with overexpression of F5H.

-

Outcome: Plants accumulate 5-hydroxyferulic acid derivatives, often incorporated into the lignin polymer as 5-hydroxyguaiacyl units (benzodioxane structures).

-

-

To Increase S-Lignin (Biofuel Feedstock):

-

Strategy: Overexpress F5H under a C4H (vascular-specific) promoter.

-

Outcome: Drives the "Grid" completely toward sinapyl alcohol, creating linear, labile lignin that is easier to depolymerize.

-

Engineering Workflow Visualization

Figure 2: Workflow for genetic manipulation of the F5H pathway.

References

-

Humphreys, J. M., et al. (1999). "New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase." Proceedings of the National Academy of Sciences, 96(18), 10045-10050. Link

-

Meyer, K., et al. (1998). "Lignin monomer composition is determined by the expression of a cytochrome P450-dependent monooxygenase in Arabidopsis."[5] Proceedings of the National Academy of Sciences, 95(12), 6619-6623. Link

-

Parvathi, K., et al. (2001). "Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols."[2] The Plant Journal, 25(2), 193-202. Link

-

Weng, J. K., & Chapple, C. (2010). "The taproot of plant secondary metabolism." Plant Physiology, 154(2), 499-505. Link

-

Vanholme, R., et al. (2010). "Lignin Biosynthesis and Structure." Plant Physiology, 153(3), 895–905. Link

Sources

- 1. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pathway Search Result [kegg.jp]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. academic.oup.com [academic.oup.com]

- 6. "Overexpression of ferulate 5‑hydroxylase increases syringyl units in <" by Hannah M. Tetreault, Tammy Gries et al. [digitalcommons.unl.edu]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

5-hydroxy-3-methoxycinnamic acid solubility in different solvents

This guide serves as an advanced technical resource for the solubility profiling of 5-hydroxy-3-methoxycinnamic acid and its structural analogues.

Editorial Note on Chemical Identity: The nomenclature "5-hydroxy-3-methoxycinnamic acid" is structurally ambiguous in common literature. It most likely refers to one of two distinct chemical entities:

-

3-hydroxy-5-methoxycinnamic acid: A rare, meta-meta di-substituted isomer.

-

5-Hydroxyferulic acid (5-OH-FA): A key lignin biosynthesis precursor, chemically defined as 3-methoxy-4,5-dihydroxycinnamic acid.

Given the scarcity of experimental data for the rare di-substituted isomer, this guide synthesizes predictive physicochemical modeling for the specific isomer with validated experimental data from its closest structural homolog, Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) . This approach ensures you have both theoretical precision and practical, actionable baselines.

Part 1: Physicochemical Profile & Solubility Logic

1.1 Structural Determinants of Solubility

The solubility of hydroxycinnamic acids is governed by the competition between their crystal lattice energy (solid state stability) and their solvation energy (interaction with solvent).

-

Lipophilicity (LogP): The methoxy (-OCH₃) group adds lipophilicity, while the hydroxy (-OH) and carboxylic acid (-COOH) groups provide hydrogen bonding sites.

-

pKa & pH Dependence: The carboxylic acid moiety typically has a pKa

4.5.-

pH < 4.5: The molecule is protonated (neutral) and poorly soluble in water.

-

pH > 5.5: The molecule deprotonates to a carboxylate anion, increasing aqueous solubility by orders of magnitude.

-

1.2 Predicted vs. Analogue Solubility Data

Data below aggregates experimental values for Ferulic Acid (Analogue) and computational predictions for 3-hydroxy-5-methoxycinnamic acid.

| Solvent Class | Specific Solvent | Solubility (mg/mL @ 25°C) | Interaction Mechanism |

| Polar Aprotic | DMSO | > 100 (High) | Strong H-bond acceptance disrupts crystal lattice. |

| Polar Aprotic | DMF | > 50 (High) | Similar mechanism to DMSO; excellent for stock solutions. |

| Polar Protic | Ethanol (100%) | ~ 50 (Moderate-High) | Amphiphilic interaction; matches solute's polarity. |

| Polar Protic | Methanol | ~ 60 (Moderate-High) | High dielectric constant aids dissolution. |

| Aqueous | Water (pH 2.0) | < 1.0 (Poor) | Neutral species dominates; high lattice energy resists hydration. |

| Aqueous | PBS (pH 7.4) | ~ 5 - 10 (Moderate) | Ionization of -COOH facilitates solvation. |

| Organic | Ethyl Acetate | ~ 15 (Moderate) | Good for extraction; "like dissolves like" (ester/ether). |

| Non-Polar | Hexane | < 0.1 (Insoluble) | Lack of H-bonding capability; energetically unfavorable. |

Part 2: Thermodynamic Solubility Mechanisms

The dissolution process for 5-hydroxy-3-methoxycinnamic acid can be visualized as a thermodynamic cycle involving the disruption of the solid crystal lattice and the subsequent solvation of the gas-phase molecule.

Caption: Thermodynamic cycle of dissolution. Solubility is favored when the energy released by solvation (blue arrow) overcomes the energy required to break the crystal lattice (red node).

Part 3: Experimental Protocol (SOP)

Standard Operating Procedure: Saturation Shake-Flask Method

Objective: To determine the thermodynamic solubility of 5-hydroxy-3-methoxycinnamic acid in various solvents.

I. Materials & Reagents

-

Analyte: 5-hydroxy-3-methoxycinnamic acid (Purity > 98%).

-

Solvents: HPLC-grade Water, Ethanol, DMSO, PBS (pH 7.4).

-

Equipment: Orbital shaker (temperature controlled), Centrifuge (15,000 x g), HPLC-UV/Vis, 0.45 µm PTFE syringe filters.

II. Workflow Diagram

Caption: Step-by-step workflow for determining thermodynamic solubility using the saturation shake-flask method.

III. Detailed Procedure

-

Preparation: Place approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Saturation: Vortex for 1 minute. If the solid dissolves completely, add more compound until a visible precipitate remains (ensuring saturation).

-

Equilibration: Place tubes in a thermomixer or orbital shaker at 25°C ± 0.1°C for 24 hours .

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solids.

-

Filtration: Carefully remove the supernatant and filter through a 0.45 µm PTFE filter (nylon filters may bind phenolic acids).

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 15 min).

-

Wavelength: 320 nm (Characteristic absorption max for hydroxycinnamates).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

-

Part 4: Formulation & Applications

4.1 Enhancing Solubility for Biological Assays

For researchers using this compound in cell-based assays or animal models, pure aqueous solubility is often insufficient.

-

DMSO Stock: Prepare a 100 mM stock solution in pure DMSO. This is stable at -20°C for >6 months.

-

Working Solution: Dilute the DMSO stock into culture media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

-

Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . A 20% (w/v) HP-β-CD solution can enhance aqueous solubility by 10-50 fold via inclusion complexation [1].

4.2 Stability Warning

Hydroxycinnamic acids are sensitive to:

-

UV Light: Can induce cis-trans isomerization. Perform experiments under low light or amber glassware.

-

High pH (>9): Phenolic oxidation occurs rapidly under basic conditions, turning the solution brown/yellow.

References

-

Mura, P. (2014). "Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review." Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.

-

Shakeel, F., et al. (2017). "Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions." Journal of Molecular Liquids, 229, 278-284.

-

Bozanti, R., et al. (2023). "Solubility Measurement, Correlation, and Thermodynamic Study of trans-3-Hydroxycinnamic Acid." Journal of Chemical & Engineering Data, 68(8).

-

Danciu, C., et al. (2025). "Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers." ACS Sustainable Chemistry & Engineering.

-

PubChem. (2025).[1] "Compound Summary: 3-Hydroxy-5-methoxybenzoic acid." National Library of Medicine.

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Hydroxyferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed a burgeoning interest in phenolic compounds for their potential therapeutic applications. Among these, 5-hydroxyferulic acid, a hydroxylated derivative of ferulic acid, has emerged as a compound of significant interest due to its enhanced antioxidant and anti-inflammatory properties. This guide is crafted to provide a comprehensive technical understanding of the chemical properties and stability of 5-hydroxyferulic acid. It is designed not as a rigid protocol, but as a foundational resource to empower researchers in their quest to unlock the full potential of this promising molecule. We will delve into the nuances of its chemical behavior, explore its stability under various stress conditions, and provide detailed experimental frameworks to guide your investigations.

Unveiling the Chemical Identity of 5-Hydroxyferulic Acid

5-Hydroxyferulic acid, systematically named (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid that plays a role as a metabolite in the phenylpropanoid pathway[1]. It is a precursor in the biosynthesis of sinapic acid[2]. Its chemical structure is distinguished by a C6-C3 carbon skeleton.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 182 °C | [3] |

| pKa (Strongest Acidic) | ~4.5 (estimated for the carboxylic acid group) | N/A |

| pKa (Phenolic Hydroxyls) | ~9-10 (estimated) | N/A |

| Solubility | Soluble in water | [3] |

Structural Insights:

The key functional groups of 5-hydroxyferulic acid that dictate its chemical behavior are:

-

Carboxylic Acid Group: Confers acidic properties and a potential site for salt formation and esterification.

-

Phenolic Hydroxyl Groups: Crucial for its antioxidant activity through hydrogen atom donation. The presence of three hydroxyl groups, particularly the catechol-like arrangement, enhances its radical scavenging capabilities.

-

Methoxyl Group: Influences the electronic properties of the aromatic ring and can impact its reactivity.

-

α,β-Unsaturated System: The acrylic acid side chain is susceptible to isomerization (cis-trans) and addition reactions.

The Stability Profile of 5-Hydroxyferulic Acid: A Critical Parameter for Development

The stability of a compound is a critical determinant of its viability as a therapeutic agent or a valuable chemical entity. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. This section outlines the key factors influencing the stability of 5-hydroxyferulic acid and provides a framework for its systematic evaluation.

Solid-State Stability

In its solid form, 5-hydroxyferulic acid is reported to be stable for at least two years when stored at -20°C, protected from light and moisture[3]. This long-term stability in the solid state is advantageous for storage and handling.

Solution Stability: The Impact of Environmental Stressors

The stability of 5-hydroxyferulic acid in solution is a more complex issue, influenced by a multitude of factors. Understanding its degradation under various stress conditions is paramount for formulation development and predicting its behavior in biological systems.

The pH of the medium is a critical factor governing the stability of phenolic compounds. The ionization state of the carboxylic acid and phenolic hydroxyl groups, which is pH-dependent, significantly affects the molecule's susceptibility to degradation.

-

Acidic Conditions (pH < 4): Generally, hydroxycinnamic acids exhibit greater stability in acidic environments. In this pH range, the carboxylic acid group is protonated, and the molecule is less prone to oxidative degradation.

-

Neutral to Alkaline Conditions (pH > 6): As the pH increases, the phenolic hydroxyl groups begin to deprotonate, forming phenolate ions. These ions are more susceptible to oxidation, leading to the formation of quinone-like structures and subsequent degradation products. This increased reactivity at higher pH is a common characteristic of phenolic antioxidants.

Temperature is a key driver of chemical degradation. For many phenolic compounds, elevated temperatures can lead to decarboxylation, oxidation, and other degradative reactions. While specific kinetic data for 5-hydroxyferulic acid is limited, studies on the closely related sinapic acid show that thermal treatment can induce decarboxylation to form 4-vinylsyringol[4]. It is plausible that 5-hydroxyferulic acid could undergo a similar transformation.

Exposure to light, particularly in the UV region, can induce photochemical reactions in many organic molecules. For hydroxycinnamic acids, this can lead to cis-trans isomerization of the double bond in the acrylic acid side chain, as well as more extensive degradation through photo-oxidation[3]. The conjugated system in 5-hydroxyferulic acid makes it a potential chromophore, absorbing UV radiation and rendering it susceptible to photodegradation.

As a potent antioxidant, 5-hydroxyferulic acid is inherently susceptible to oxidation. Its primary function in scavenging free radicals involves its own oxidation. This process can be initiated by reactive oxygen species (ROS) such as hydrogen peroxide, superoxide radicals, and hydroxyl radicals. The catechol-like moiety in its structure is particularly prone to oxidation, leading to the formation of semiquinones and subsequently quinones.

A Practical Guide to Investigating the Stability of 5-Hydroxyferulic Acid

To thoroughly characterize the stability of 5-hydroxyferulic acid, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and understand the degradation pathways.

Experimental Design: A Forced Degradation Workflow

The following diagram illustrates a comprehensive workflow for a forced degradation study of 5-hydroxyferulic acid.

Figure 2: A simplified diagram illustrating potential degradation pathways of 5-hydroxyferulic acid under different stress conditions.

Enhanced Antioxidant Prowess of 5-Hydroxyferulic Acid

A key aspect of 5-hydroxyferulic acid's profile is its superior antioxidant activity compared to its parent compound, ferulic acid. This enhanced bioactivity is a direct consequence of its chemical structure.

| Antioxidant Assay | IC₅₀ of 5-Hydroxyferulic Acid (µM) | IC₅₀ of Ferulic Acid (µM) | Reference |

| DPPH | 11.89 ± 0.20 | 66 ± 2.3 | [4] |

| ABTS | 9.51 ± 0.15 | 183.08 ± 2.30 | [4] |

| FRAP | 5.94 ± 0.09 | 4.73 ± 0.14 | [4] |

The significantly lower IC₅₀ values for 5-hydroxyferulic acid in the DPPH and ABTS assays indicate a much stronger radical scavenging capacity.[4][5][6] The lower IC₅₀ in the FRAP assay also demonstrates its enhanced ability to reduce ferric iron.[4][5][6] This heightened antioxidant potential makes 5-hydroxyferulic acid a particularly attractive candidate for applications where potent antioxidant activity is desired.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of 5-hydroxyferulic acid. While it is a promising molecule with enhanced antioxidant activity, its stability in solution is a critical factor that must be thoroughly investigated for successful application. The provided experimental framework, based on established scientific principles and regulatory guidelines, offers a robust starting point for researchers to systematically evaluate the stability of 5-hydroxyferulic acid and to develop strategies to mitigate its degradation. By understanding its chemical behavior, we can unlock the full therapeutic and commercial potential of this valuable natural compound.

References

-

Chemodex. 5-Hydroxyferulic acid. [Link]

-

Sakouhi, S., et al. (2024). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Chemistry & Biodiversity. [Link]

-

BioCrick. 5-Hydroxyferulic acid. [Link]

-

R Discovery. Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. [Link]

-

ResearchGate. Antioxidant Properties of Ferulic Acid and Its Related Compounds. [Link]

-

Semantic Scholar. Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. [Link]

-

Waters. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

-

Wikipedia. 5-Hydroxyferulic acid. [Link]

-

FooDB. Showing Compound 5-Hydroxyferulic acid (FDB014170). [Link]

-

MDPI. UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

-

ResearchGate. Anti-inflammatory activity of 5-hydroxyferulic acid (5-OHFA) evaluated... [Link]

-

ResearchGate. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]

-

SSRN. Identification and Characterization of Forced Degradation Products of 5-Hydroxymethyl-2-Furaldehyde (5-Hmf) by Hplc and Lc-Ltq/Orbitrap Studies. [Link]

-

MDPI. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). [Link]

-

PMC. Simultaneous Determination of Ferulic Acid and Phthalides of Angelica Sinensis Based on UPLC-Q-TOF/MS. [Link]

-

ResearchGate. A UPLC- MS/MS Method to Quantify β-Sitosterol and Ferulic Acid of Pygeum Africanum Extract in Bulk and Pharmaceutical Preparation. [Link]

-

Encyclopedia.pub. Degradation Mechanisms of Bioactive Compounds. [Link]

-

CARI Journals. DEGRADATION OF AFLATOXIN IN MAIZE USING FERULIC ACID (P-HYDROXY-3-METHYL CINNAMIC ACID) CATALYZED BY HYDROGEN PEROXIDE. [Link]

-

Figshare. Degradation of Hydroxycinnamic Acid Mixtures in Aqueous Sucrose Solutions by the Fenton Process - Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. [Link]

-

FLORE. Thermal degradation of red cabbage (Brassica oleracea L. var. Capitata f. rubra) anthocyanins. [Link]

-

SciSpace. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly- isolated. [Link]

-

csbsju. Fate of pharmaceuticals––photodegradation by simulated solar UV-light. [Link]

-

Science.gov. stability-indicating rp-uplc method: Topics by Science.gov. [Link]

-

Unife. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic. [Link]

-

Scite. Degradation kinetics of some phenolic compounds in subcritical water and radical scavenging activity of their degradation products. [Link]

-

Encyclopedia.pub. Degradation Mechanisms of Bioactive Compounds. [Link]

-

Evaluation of thermo sensitivity of curcumin and quantification of ferulic acid and vanillin as degradation products by a valid. [Link]

-

ResearchGate. Influence of pH in the UV−vis absorbance spectra of syringic acid at 298.15 K and 0.1 MPa. [Link]

-

MDPI. Effect of Ferulic Acid and Its Derivatives on Cold-Pressed Flaxseed Oil Oxidative Stability and Bioactive Compounds Retention during Oxidation. [Link]

-

Frontiers. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. [Link]

-

ResearchGate. Proposed degradation pathways: (a) ferulic acid, (b) syringic acid. [Link]

-

SciELO. Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. [Link]

-

A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. [Link]

-

AperTO. 19 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Effects of the antiox. [Link]

-

ResearchGate. First stage of the oxidative degradation mechanism: free radical scavenging. … [Link]

-

Semantic Scholar. Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. [Link]

-

Scilit. Phenyl propenoic side chain degradation of ferulic acid by Pycnoporus cinnabarinus — elucidation of metabolic pathways using [5-2H]-ferulic acid. [Link]

-

A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. [Link]

-

MDPI. Ferulic Acid Treats Gastric Ulcer via Suppressing Oxidative Stress and Inflammation. [Link]

-

Type of the Paper (Article. Photocatalytic Uphill Reactions with Apparent Quantum Efficiency over 10%. [Link]

Sources

- 1. biocrick.com [biocrick.com]

- 2. 5-Hydroxyferulic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxyferulic acid - CAS-Number 1782-55-4 - Order from Chemodex [chemodex.com]

- 4. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

Technical Guide: Biological Profile of 5-Hydroxyferulic Acid (5-OHFA) and Related 3-Methoxy-5-Hydroxycinnamic Derivatives

Executive Summary & Structural Precision

This guide analyzes the biological activities of 5-hydroxy-3-methoxycinnamic acid derivatives , specifically focusing on 5-Hydroxyferulic Acid (5-OHFA) . While the nomenclature "5-hydroxy-3-methoxycinnamic acid" technically describes a specific isomer (3-methoxy-5-hydroxycinnamic acid, or Mhc ), the vast majority of pharmacological research pertains to 5-Hydroxyferulic Acid (3-methoxy-4,5-dihydroxycinnamic acid), a critical intermediate in the phenylpropanoid pathway.

To ensure scientific integrity, this guide distinguishes between these two entities but focuses on 5-OHFA due to its proven therapeutic potential as an antioxidant, anti-inflammatory, and metabolic modulator.

Chemical Identity Matrix[1]

| Common Name | IUPAC Name | CAS Number | Key Characteristics |

| 5-Hydroxyferulic Acid (5-OHFA) | (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | 1782-55-4 | Major bioactive metabolite; precursor to sinapic acid; potent antioxidant.[1] |

| Mhc Subunit | (E)-3-(3-methoxy-5-hydroxyphenyl)prop-2-enoic acid | N/A (Rare free acid) | Subunit in lignanamides (plant defense compounds); lacks 4-OH group.[1] |

Biosynthesis & Source

5-OHFA is a secondary metabolite generated in the phenylpropanoid pathway, primarily involved in lignin biosynthesis. Its production is catalyzed by Ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase that hydroxylates ferulic acid at the C5 position.[2][1]

Biosynthetic Pathway Visualization

Figure 1: The phenylpropanoid pathway highlighting the conversion of Ferulic Acid to 5-OHFA by Ferulate 5-hydroxylase (F5H).[2][1]

Biological Activities[3][4][5]

Antioxidant Potency

5-OHFA exhibits superior antioxidant capacity compared to its precursor, Ferulic Acid (FA). The presence of the additional hydroxyl group at the C5 position enhances its ability to donate electrons (SET mechanism) and hydrogen atoms (HAT mechanism) to neutralize free radicals.

Comparative IC50 Values (µM):

| Assay | 5-OHFA (µM) | Ferulic Acid (µM) | Mechanism Implicated |

| DPPH Scavenging | 11.89 ± 0.20 | 66.00 ± 2.30 | Single Electron Transfer (SET) |

| ABTS Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | Hydrogen Atom Transfer (HAT) |

| FRAP | 5.94 ± 0.09 | 4.73 ± 0.14 | Metal Chelation/Reduction |

Data Source: Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid [1].

Anti-Inflammatory Mechanisms

5-OHFA modulates inflammatory pathways by interacting with key enzymatic targets. Molecular docking studies reveal high binding affinity to Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , surpassing standard NSAIDs in specific binding energies.

-

Mechanism: Competitive inhibition of the active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.

-

Experimental Evidence: In protein denaturation assays (BSA), 5-OHFA showed dose-dependent stabilization of albumin, a surrogate marker for anti-inflammatory efficacy.

Metabolic & Anti-Adipogenic Effects

The methyl ester derivative of 5-OHFA (isolated from Wasabia japonica) has shown significant potential in regulating lipid metabolism.

-

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

-

Effect: Downregulation of PPARγ and C/EBPα expression during adipocyte differentiation.

-

Outcome: Reduced intracellular lipid accumulation in 3T3-L1 adipocytes without cytotoxicity.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates antioxidant capacity via electron transfer.

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in HPLC-grade methanol. Keep in amber bottles to protect from light.

-

Prepare serial dilutions of 5-OHFA (5–100 µM) in methanol.

-

-

Assay Execution:

-

Add 100 µL of 5-OHFA sample to 100 µL of DPPH solution in a 96-well microplate.

-

Include a solvent blank (Methanol + DPPH) and a positive control (Ascorbic Acid).

-

-

Incubation:

-

Incubate in the dark at 25°C for 30 minutes .

-

-

Measurement:

-

Measure absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Plot % Inhibition vs. Concentration to determine IC50.

-

Protocol B: BSA Protein Denaturation Assay

In vitro screening for anti-inflammatory potential.

-

Reagent Preparation:

-

Test Solution: Dissolve 5-OHFA in minimal DMSO and dilute with phosphate-buffered saline (PBS, pH 6.4) to final concentrations (10–500 µg/mL).

-

BSA Solution: Prepare 1% (w/v) Bovine Serum Albumin in PBS.

-

-

Reaction Mixture:

-

Mix 0.45 mL of BSA solution with 0.05 mL of Test Solution.

-

-

Thermal Induction:

-

Incubate at 37°C for 20 minutes .

-

Heat specifically at 70°C for 5 minutes to induce denaturation.

-

Cool immediately in an ice bath.

-

-

Quantification:

-

Measure turbidity (absorbance) at 660 nm .

-

-

Validation:

-

Compare against Diclofenac Sodium (Standard). High absorbance indicates denaturation; low absorbance indicates protection.

-

Mechanism of Action: Anti-Adipogenic Signaling

The following diagram illustrates the pathway by which 5-OHFA derivatives inhibit adipogenesis, based on gene expression analysis in 3T3-L1 cells.

Figure 2: Signaling cascade showing the downregulation of adipogenic markers (PPARγ, C/EBPα) by 5-OHFA derivatives, leading to reduced lipid accumulation.

References

-

Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Source: National Institutes of Health (PubMed/PMC) (Note: Search title for direct PDF access via PMC)

-

Toward a Systematic Nomenclature for (Neo)Lignanamides. Source: Journal of Natural Products (ACS Publications)

-

5-Hydroxyferulic acid methyl ester isolated from wasabi leaves inhibits 3T3-L1 adipocyte differentiation. Source: Phytotherapy Research (Wiley Online Library)

-

CAS Common Chemistry: 5-Hydroxyferulic acid (CAS RN: 1782-55-4). Source: American Chemical Society [3]

Sources

Technical Guide: Antioxidant Properties & Therapeutic Potential of 5-Hydroxy-3-Methoxycinnamic Acid (Mhc) Derivatives

Topic: Antioxidant Properties of 5-Hydroxy-3-Methoxycinnamic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of 5-hydroxy-3-methoxycinnamic acid (often abbreviated as Mhc in phytochemical nomenclature) and its bioactive derivatives. While less ubiquitous than its structural isomers—Ferulic acid (4-hydroxy-3-methoxy) and Isoferulic acid (3-hydroxy-4-methoxy)—Mhc represents a distinct pharmacophore found in potent secondary metabolites known as lignanamides .

This document dissects the Structure-Activity Relationship (SAR) of Mhc, highlighting how its meta-hydroxyl substitution pattern influences radical scavenging kinetics distinct from the canonical para-hydroxyl systems. We explore its synthetic pathways, antioxidant mechanisms (HAT vs. SET), and its application in developing stable, lipophilic antioxidants for therapeutic use.

Chemical Architecture & SAR Analysis

The "Meta" Conundrum

The antioxidant efficacy of hydroxycinnamic acids (HCAs) is traditionally governed by the ability of the phenolic hydroxyl group to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism).

-

Ferulic Acid (Reference): Contains a para-hydroxyl group. The resulting phenoxy radical is stabilized by resonance delocalization across the conjugated alkene side chain.

-

5-Hydroxy-3-Methoxycinnamic Acid (Mhc): Contains a meta-hydroxyl group relative to the alkene chain.

SAR Implication: The meta-position prevents direct resonance delocalization of the unpaired electron onto the propenoic side chain. Consequently, the Mhc radical is less stable than the ferulic radical, theoretically resulting in higher Bond Dissociation Enthalpy (BDE) and lower direct radical scavenging rates in isolation. However, this increased stability of the parent molecule makes Mhc derivatives less prone to auto-oxidation, offering a unique profile for long-term stability in formulation.

Visualization: Resonance & Radical Stability

The following diagram illustrates the comparative resonance limitations of the Mhc scaffold versus the Ferulic scaffold.

Figure 1: Comparative Radical Stability. The para-hydroxyl group of Ferulic acid allows resonance stabilization across the alkene, whereas the meta-hydroxyl of Mhc restricts delocalization, altering its reactivity profile.

Mechanisms of Action

Primary Antioxidant Mechanisms

Mhc derivatives function through two primary pathways, often modulated by the solvent environment:

-

Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (e.g., lipid bilayers). The 5-OH donates a proton to neutralize peroxyl radicals (ROO•).

-

Single Electron Transfer (SET): Dominant in polar media. The methoxy group at C3 acts as an electron donor, supporting the ionization potential of the ring.

Nrf2 Pathway Activation

Like other cinnamic acid derivatives, Mhc possesses an

Figure 2: Nrf2 Activation Pathway. Mhc derivatives act as Michael acceptors, modifying Keap1 to release Nrf2, which subsequently upregulates endogenous antioxidant enzymes.

Synthesis & Derivatization Strategies

To enhance the bioavailability and lipophilicity of Mhc, it is rarely used as a free acid. The most potent derivatives are Lignanamides —amides formed by coupling Mhc with amines like tyramine, serotonin, or dopamine.

Synthetic Workflow (Knoevenagel-Doebner)

The synthesis of Mhc derivatives typically proceeds via a Knoevenagel condensation followed by amidation.

Step-by-Step Protocol:

-

Precursor: Start with 3-methoxy-5-hydroxybenzaldehyde.

-

Condensation: React with Malonic acid in Pyridine/Piperidine (Knoevenagel-Doebner conditions) to yield the Mhc free acid.

-

Activation: Convert Mhc to its acyl chloride (using

) or activate with EDC/NHS. -

Coupling: React with the target amine (e.g., Tyramine) to form the amide.

Figure 3: Synthetic Pathway. Workflow for generating bioactive Mhc amides from aldehyde precursors via Knoevenagel condensation and subsequent amidation.

Experimental Protocols

Lipophilic DPPH Assay (Modified)

Standard aqueous DPPH assays may precipitate lipophilic Mhc esters. This modified protocol ensures solubility.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

-

Positive Control: Trolox or Ferulic Acid.

Procedure:

-

Preparation: Dissolve Mhc derivative in Methanol (or DMSO if highly lipophilic) to create a stock solution (10 mM).

-

Dilution: Prepare serial dilutions (10 - 200 µM).

-

Reaction: Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes.

-

Measurement: Measure Absorbance at 517 nm (

). -

Calculation:

Cellular Antioxidant Activity (CAA)

This assay validates if the derivative can penetrate the cell membrane and quench intracellular ROS.

Cell Line: HepG2 (Human liver cancer cells). Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Procedure:

-

Seeding: Seed HepG2 cells (

/well) in a black 96-well plate. Incubate 24h. -

Treatment: Remove medium. Wash with PBS. Add 100 µL of Mhc derivative (non-cytotoxic conc.) + 25 µM DCFH-DA. Incubate 1h.

-

Stress Induction: Wash cells. Add 100 µL of 600 µM ABAP (Peroxyl radical generator).

-

Kinetics: Read Fluorescence immediately (Ex: 485 nm, Em: 538 nm) every 5 mins for 1 hour.

-

Analysis: Calculate the Area Under the Curve (AUC). Higher inhibition of fluorescence increase indicates higher antioxidant activity.

Data Presentation & Comparative Analysis

The following table summarizes the theoretical and observed trends in antioxidant potency for Mhc derivatives compared to standard phenolic acids.

Table 1: Comparative Antioxidant Profile (IC50 Values - Representative)

| Compound | Substitution Pattern | DPPH IC50 (µM)* | Lipophilicity (LogP) | Cellular Efficacy (CAA) |

| Ferulic Acid | 4-OH, 3-OMe | 35.2 | 1.5 | Moderate |

| Isoferulic Acid | 3-OH, 4-OMe | 42.1 | 1.6 | Moderate |

| Mhc (Free Acid) | 5-OH, 3-OMe | > 60.0 | 1.6 | Low (Poor uptake) |

| Mhc-Methyl Ester | 5-OH, 3-OMe | 55.0 | 2.1 | High (Improved uptake) |

| Mhc-Tyramine | 5-OH, 3-OMe + Phenol | 18.5 | 2.8 | Very High |

*Note: Lower IC50 indicates higher potency. Values are representative of typical relative activities in methanolic DPPH assays.

Key Insight: While the Mhc free acid is a weaker scavenger than Ferulic acid due to the meta-effect, its tyramine amide derivative (a lignanamide) exhibits superior activity. This is due to the addition of a second phenolic ring (from tyramine) and increased lipophilicity, allowing better interaction with lipid peroxyl radicals.

References

-

Roumani, M. et al. (2021). Toward a Systematic Nomenclature for (Neo)Lignanamides. Journal of Natural Products. [Link]

-

Trachtenberg, A. et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid. Biomedicines.[1][2][3][4][5][6] [Link][2]

-

Coman, C. et al. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Molecules.[1][2][4][5][6][7][8][9] [Link]

-

Kikuzaki, H. et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. [Link]

-

Reis, B. et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Toward a Systematic Nomenclature for (Neo)Lignanamides - PMC [pmc.ncbi.nlm.nih.gov]

Redefining the Role of 5-Hydroxyferulic Acid in Lignin Biosynthesis: A Mechanistic and Analytical Guide

Executive Summary

For decades, the biosynthesis of syringyl (S) lignin was believed to proceed via a "free acid" pathway, with 5-hydroxyferulic acid (5-HFA) acting as the central intermediate between ferulic acid and sinapic acid. However, advancements in enzyme kinetics, structural biology, and metabolic profiling have fundamentally rewritten this paradigm. This whitepaper provides an in-depth technical analysis of 5-hydroxyferulic acid's true role in the phenylpropanoid pathway, exploring the causality behind the evolutionary preference for aldehyde and alcohol intermediates, detailing self-validating analytical protocols, and discussing the implications for bioengineering and drug development.

The Paradigm Shift: From Free Acids to Aldehydes

Lignin is a complex, racemic heteropolymer derived primarily from three monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which form the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively[1].

Historically, the conversion of G-units to S-units was thought to occur at the level of free hydroxycinnamic acids. In this classical model, ferulate 5-hydroxylase (F5H) catalyzed the hydroxylation of ferulic acid to 5-hydroxyferulic acid, which was subsequently methylated by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to yield sinapic acid[2].

However, rigorous in vitro biochemical characterizations revealed a critical flaw in this model. Recombinant F5H exhibits a binding affinity (

Revised S-lignin biosynthesis pathway highlighting the dominant aldehyde/alcohol route.

Kinetic Profiling: The Causality Behind Pathway Redirection

The redirection of the lignin biosynthetic grid is not arbitrary; it is governed by strict thermodynamic and kinetic principles. The causality behind the pathway's preference for aldehydes and alcohols lies in the active site architectures of F5H and COMT.

Crystallographic analysis of COMT reveals a spacious, hydrophobic substrate-binding pocket that perfectly accommodates the extended propanoid tails of aldehydes and alcohols[4]. When 5-hydroxyferulic acid enters the active site, its free carboxylate group introduces unfavorable electrostatic repulsions, reducing catalytic efficiency (

The quantitative data summarizing this kinetic preference is detailed in Table 1.

Table 1: Comparative Kinetic Parameters of Lignin Biosynthetic Enzymes

| Enzyme | Substrate | Pathway Designation | Physiological Relevance | |

| F5H | Ferulic Acid | > 100.0 | Free Acid | Minor / Stress-induced |

| F5H | Coniferaldehyde | ~ 1.0 | Aldehyde | Primary Flux |

| COMT | 5-Hydroxyferulic Acid | ~ 10.0 | Free Acid | Minor (Secondary Metabolites) |

| COMT | 5-Hydroxyconiferaldehyde | ~ 5.0 | Aldehyde | Primary Flux |

Note: While 5-hydroxyferulic acid is a kinetically inferior substrate for lignin polymerization, it remains a crucial precursor for soluble secondary metabolites, such as sinapoylmalate, which act as UV protectants in the epidermis of plants like Arabidopsis[6].

Experimental Methodologies: Validating the Precursors

To establish a self-validating system for studying 5-hydroxyferulic acid and its downstream derivatives, researchers must couple in vitro enzymatic assays with in vivo structural characterization of the lignin polymer.

Protocol 1: In Vitro Enzyme Assay and HPLC-UV/MS Profiling

This protocol isolates the specific catalytic conversion of ferulic acid to 5-hydroxyferulic acid and its subsequent methylation, ensuring that the observed metabolites are direct products of F5H and COMT activity[7].

-

Protein Expression & Purification : Express recombinant F5H (with its obligate P450 reductase) and COMT in Saccharomyces cerevisiae or E. coli. Isolate microsomal fractions via ultracentrifugation (100,000 × g for 60 min).

-

Reaction Assembly : In a 100 µL reaction volume, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, 500 µM S-adenosyl-L-methionine (SAM), 50 µg microsomal protein, and 100 µM substrate (e.g., Ferulic Acid or Coniferaldehyde).

-

Incubation & Termination : Incubate at 30°C for 30 minutes. Terminate the reaction by adding 20 µL of glacial acetic acid, followed by extraction with 200 µL ethyl acetate.

-

HPLC-UV/MS Analysis : Evaporate the organic layer and resuspend in 50 µL methanol. Inject 10 µL onto a reverse-phase C18 column. Use a gradient of 0.2% acetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor UV absorbance at 280 nm and 320 nm, and confirm the mass of 5-hydroxyferulic acid (

m/z 209) via negative-mode ESI-MS[8].

Protocol 2: Thioacidolysis for Lignin Monomer Composition

To validate how alterations in 5-hydroxyferulic acid metabolism impact the final lignin polymer, thioacidolysis is employed to specifically cleave

-

Biomass Preparation : Lyophilize and ball-mill plant tissue. Extract soluble phenolics sequentially with water, methanol, and acetone to isolate the cell wall residue (CWR).

-

Depolymerization : Add 10 mg of CWR to a Teflon-lined screw-cap vial containing 1 mL of thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane).

-

Reaction : Flush with nitrogen, seal, and heat at 100°C for 4 hours.

-

Extraction : Cool the vials, add 0.4 mL of 0.4 M sodium bicarbonate to neutralize, and extract the internal standard (tetracosane) and lignin monomers with dichloromethane.

-

Derivatization & GC-MS : Dry the organic phase, derivatize with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (1:1 v/v) at 60°C for 30 min. Analyze via GC-MS to calculate the S/G ratio and detect atypical 5-hydroxyguaiacyl (5HG) units.

Experimental workflow for profiling lignin precursors and determining S/G monomer ratios.

Implications for Bioengineering and Drug Development

Understanding the precise molecular routing of 5-hydroxyferulic acid and its derivatives has profound implications for both industrial biotechnology and pharmacology.

Biomass Digestibility and Biofuels

The recalcitrance of lignin is the primary bottleneck in the conversion of lignocellulosic biomass to fermentable sugars. By manipulating the enzymes downstream of 5-hydroxyferulic acid, researchers can engineer "designer lignins." For instance, down-regulating COMT causes the accumulation of 5-hydroxyconiferyl alcohol, which incorporates into the lignin polymer to form benzodioxane structures[10]. These atypical linkages alter the physical properties of the cell wall, significantly enhancing chemical degradability and pulping efficiency without compromising plant structural integrity[9].

Pharmacological Potential

While 5-hydroxyferulic acid is a transient intermediate in plants, hydroxycinnamic acids (including ferulic and caffeic acids) are highly valued in drug development for their potent antioxidant, anti-inflammatory, and neuroprotective properties. The enzymatic machinery discussed here—specifically the promiscuous nature of COMT—can be harnessed in synthetic biology. By expressing plant F5H and COMT in microbial cell factories, pharmaceutical researchers can achieve the targeted bioproduction of highly specific, methylated phenolic compounds that are otherwise difficult to synthesize chemically[7].

References

-

Humphreys, J. M., Hemm, M. R., & Chapple, C. (1999). New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase. Proceedings of the National Academy of Sciences.[Link]

-

Zubieta, C., Kota, P., Ferrer, J. L., Dixon, R. A., & Noel, J. P. (2002). Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights. The Plant Cell.[Link]

-

Vanholme, R., Demedts, B., Morreel, K., Ralph, J., & Boerjan, W. (2010). Lignin Biosynthesis and Structure. Plant Physiology.[Link]

-

Lam, P. Y., Tobimatsu, Y., & Umezawa, T. (2024). Multifunctional 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) in plant metabolism. Journal of Experimental Botany.[Link]

-

Anderson, S. A., et al. (2015). Loss of FERULATE 5-HYDROXYLASE Leads to Mediator-Dependent Inhibition of Soluble Phenylpropanoid Biosynthesis in Arabidopsis. Plant Physiology.[Link]

-

Liu, C. J., et al. (2015). Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol. Journal of Biological Chemistry.[Link]

-

Meyer, K., et al. (1998). Engineering traditional monolignols out of lignin by concomitant up-regulation of F5H1 and down-regulation of COMT in Arabidopsis. The Plant Journal.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ils.unc.edu [ils.unc.edu]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. bnl.gov [bnl.gov]

- 9. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

Unveiling the Mechanism of Action of 5-Hydroxyferulic Acid (5-OHFA) in Biological Systems: A Comprehensive Technical Guide

Executive Rationale: The Structural Superiority of 5-OHFA

5-Hydroxyferulic acid (5-OHFA), chemically designated as (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a highly bioactive hydroxycinnamic acid derivative[1]. While its parent compound, ferulic acid (FA), is a well-documented antioxidant, the enzymatic addition of a hydroxyl group at the C5 position fundamentally transforms the molecule's pharmacodynamics. This structural modification creates a catecholic moiety (a 3,4-dihydroxy-5-methoxy configuration), which significantly lowers the bond dissociation enthalpy of the hydroxyl groups. Consequently, 5-OHFA transitions from a simple radical scavenger into a multi-target modulator capable of biphasic radical neutralization, transition metal chelation, and allosteric enzyme inhibition[2][3].

Biosynthetic Origins and Microbiome Metabolism

In biological systems, 5-OHFA occupies a critical junction in both plant secondary metabolism and human gut microbiome pharmacokinetics.

-

Endogenous Plant Biosynthesis: 5-OHFA is a vital intermediate in the phenylpropanoid pathway. It is synthesized from ferulic acid via the enzyme ferulate 5-hydroxylase (F5H) and is subsequently methylated by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) to form sinapic acid, a precursor to syringyl lignin[1][4].

-

Human Gut Microbiota Metabolism: Recent metabolomic profiling reveals that 5-OHFA is a primary in vivo phase II metabolite of dietary anthocyanins (such as those derived from bilberries). The gut microbiota actively degrades complex anthocyanins into 5-OHFA, suggesting that the systemic health benefits historically attributed to intact anthocyanins are mechanistically driven by 5-OHFA circulation[5].

Fig 1: Endogenous biosynthesis and gut microbiota-derived metabolic pathways of 5-OHFA.

Pharmacodynamics: Tripartite Mechanism of Action

The biological efficacy of 5-OHFA is driven by three distinct, synergistic mechanisms that protect cellular architecture from oxidative stress and inflammatory degradation.

Biphasic Radical Scavenging Kinetics (PCET & RRC)

Unlike standard monophenols, the catecholic moiety of 5-OHFA enables the stoichiometric scavenging of two hydroxyl radicals (•OH) per molecule[3].

-

Proton-Coupled Electron Transfer (PCET): The first •OH radical is neutralized via a diffusion-controlled PCET mechanism at the 4-OH group, resulting in a highly stable 5-OHFA phenoxyl radical[6][7].

-

Radical-Radical Coupling (RRC): The resulting phenoxyl radical intercepts a second •OH radical via RRC. This step is thermodynamically driven by a rapid, water-assisted keto-enol tautomerization, which permanently inactivates the radicals without generating secondary pro-oxidant species[6][8].

Exergonic Transition Metal Chelation

Free ferrous iron (Fe²⁺) catalyzes the Fenton reaction, converting cellular hydrogen peroxide into highly destructive •OH radicals. 5-OHFA acts as a potent chelator, forming highly exergonic complexes with catalytic Fe²⁺. By sequestering the metal ion, 5-OHFA inhibits the Fenton reaction upstream, preventing ROS generation before it occurs[3][8].

Allosteric Inhibition of Pro-Oxidant and Inflammatory Enzymes

Beyond direct scavenging, 5-OHFA modulates enzymatic drivers of pathology. Molecular docking and in vitro validations demonstrate that 5-OHFA forms highly stable inhibitory complexes within the active sites of Lipoxygenase (LOX), Cyclooxygenase-2 (COX-2), and NADPH oxidase[6][9]. By inhibiting LOX, 5-OHFA halts the enzymatic catalysis of lipid peroxidation, offering profound protection against UVA-induced skin damage and systemic inflammation[7][8].

Fig 2: Multi-target mechanistic network of 5-OHFA mediating antioxidant and anti-adipogenic effects.

Quantitative Profiling: 5-OHFA vs. Ferulic Acid

The structural advantages of 5-OHFA translate directly into superior quantitative performance across standardized bioassays. The table below summarizes the comparative IC₅₀ values, demonstrating that 5-OHFA requires significantly lower concentrations to achieve 50% inhibition in radical scavenging and metal chelation compared to its parent compound[2][9].

| Assay Mechanism | 5-OHFA IC₅₀ (µM) | Ferulic Acid IC₅₀ (µM) | Biological Implication |

| DPPH (Free Radical Scavenging) | 11.89 ± 0.20 | 66 ± 2.3 | ~5.5x higher efficacy in neutralizing stable free radicals. |

| ABTS (Single Electron Transfer) | 9.51 ± 0.15 | 183.08 ± 2.30 | ~19x higher efficacy in aqueous phase electron donation. |

| Fe²⁺ Chelation (Metal Sequestration) | 36.31 ± 1.36 | 270.27 ± 1.14 | ~7.4x higher affinity for preventing Fenton-mediated ROS. |

| FRAP (Ferric Reducing Power) | 5.94 ± 0.09 | 4.73 ± 0.14 | Comparable baseline reducing power. |

Anti-Adipogenic and Metabolic Signaling